4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl
Overview
Description
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds with various functional groups.
Scientific Research Applications
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethyl)biphenyl: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl:
4-Amino-3-(trifluoromethoxy)biphenyl: Lacks the trifluoromethyl group, which can influence its stability and interactions.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl makes it unique compared to similar compounds. These groups contribute to its enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-1-2-8(6-10)9-4-5-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPQTRUDOJFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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